(2R)-2-Amino-3,4-dimethylhexanoic acid is an organic compound classified as an amino acid. It features an amino group (-NH2) attached to the second carbon of a hexanoic acid chain, with two methyl groups located at the third and fourth positions. This compound is notable for its chiral nature, specifically the (2R) configuration, which is essential for its biological activity and interaction with enzymes and receptors in various biochemical pathways.
This compound belongs to the broader category of amino acids, specifically classified under aliphatic amino acids due to its hydrocarbon chain structure. Amino acids play crucial roles in biological systems, serving as building blocks for proteins and participating in metabolic processes. (2R)-2-Amino-3,4-dimethylhexanoic acid is synthesized through various chemical methods and can also be derived from natural sources.
The synthesis of (2R)-2-Amino-3,4-dimethylhexanoic acid typically involves asymmetric synthesis techniques to ensure the correct stereochemistry. Common methods include:
The reaction conditions often require specific solvents such as dichloromethane or ethanol, with controlled temperatures to optimize yield and purity. In industrial settings, large-scale reactors may be used alongside continuous flow processes for efficiency. Purification techniques like crystallization or chromatography are commonly applied to isolate the final product.
The molecular formula of (2R)-2-Amino-3,4-dimethylhexanoic acid is , with a molecular weight of 159.23 g/mol. The structural representation highlights its chiral center at the second carbon atom, contributing to its unique properties.
Property | Data |
---|---|
Molecular Formula | C8H17NO2 |
Molecular Weight | 159.23 g/mol |
IUPAC Name | (2R)-2-amino-3,4-dimethylhexanoic acid |
InChI Key | ODXUKGZVQGQZIV-COBSHVIPSA-N |
Isomeric SMILES | CC(C)CC(C)C@HN |
(2R)-2-Amino-3,4-dimethylhexanoic acid can undergo various chemical reactions due to its functional groups:
These reactions are influenced by the specific reagents and conditions employed during synthesis. For instance, using strong oxidizing agents can lead to varying degrees of functionalization depending on reaction time and temperature.
The mechanism of action for (2R)-2-Amino-3,4-dimethylhexanoic acid involves its interaction with molecular targets such as enzymes or receptors:
These interactions play a significant role in influencing various biochemical pathways, making this compound relevant in both research and therapeutic contexts.
(2R)-2-Amino-3,4-dimethylhexanoic acid exhibits several significant physical properties:
The compound's chemical properties include:
(2R)-2-Amino-3,4-dimethylhexanoic acid has several scientific uses:
The Evans oxazolidinone chiral auxiliary approach serves as the cornerstone for establishing the initial stereogenic center in (2R)-2-amino-3,4-dimethylhexanoic acid synthesis. This methodology leverages the exceptional diastereofacial control imparted by the bulky 4-benzyl substituent of the auxiliary during enolate alkylation. The synthesis commences with the formation of the acyl oxazolidinone derivative from a protected glycine equivalent or a β-branched precursor. Subsequent deprotonation generates a Z-enolate, whose conformation is rigidly defined by chelation to the oxazolidinone carbonyl oxygen. This stereoelectronically controlled environment dictates the approach of electrophiles exclusively from the Re face when employing the (4R)-benzyl oxazolidinone [6] [8].
In the context of (2R)-2-amino-3,4-dimethylhexanoic acid, strategic alkylation with 3-methylbutyl iodide or an equivalent electrophile introduces the C4 methyl-bearing side chain with exceptional diastereomeric excess (>98% de). This reaction typically employs hexamethylphosphoramide (HMPA) as a co-solvent in tetrahydrofuran (THF) at low temperatures (-78°C) to ensure kinetic control and minimize side reactions. Following alkylation, auxiliary removal is achieved under carefully controlled conditions—transesterification with lithium hydroperoxide provides the corresponding β-methyl-substituted carboxylic acid without epimerization. This acid serves as the crucial building block for subsequent stereoselective transformations to install the γ-methyl stereocenter. The robustness of this method is evidenced by its application in synthesizing the lactone linkage unit of homophymine A, which incorporates the target amino acid structural motif [6] [8].
Table 1: Key Steps in Evans Alkylation for (2R)-2-Amino-3,4-dimethylhexanoic Acid Precursors
Step | Reagents/Conditions | Function | Stereochemical Outcome |
---|---|---|---|
Auxiliary Attachment | n-BuLi, THF, -78°C; then acyl chloride | Forms chiral glycinyl equivalent | Establishes Evans control element |
Enolate Formation | NaHMDS or LDA, HMPA/THF, -78°C | Generates Z-enolate | Creates stereodirecting chelate |
C4-Alkylation | 3-methylbutyl iodide, -78°C to 0°C | Installs C4 methyl branch | >98% de (R configuration) |
Auxiliary Removal | LiOH, H₂O₂, THF/H₂O | Cleaves oxazolidinone | Delivers enantiopure β-methyl acid |
Construction of the C3 hydroxy-bearing stereocenter with correct anti relative configuration to the established C4 methyl group is achieved via diastereoselective hydrogenation of an α-amino-β-keto ester intermediate. This methodology capitalizes on the chiral directing effect of the existing C2 stereocenter (typically protected as a carbamate or benzylamine) and employs heterogeneous catalysis under optimized conditions. The precursor β-keto ester is synthesized through classical condensation between the Evans-derived β-methyl carboxylic acid (after appropriate activation as an acid chloride or mixed anhydride) and a metal enolate derived from methyl glycolate or methyl lactate [6].
Critical to success is the choice of catalyst system and hydrogenation parameters. Rhodium-based catalysts, particularly Rh(I)-DuPhos complexes or Rh/Al₂O₃, demonstrate superior performance in achieving high anti selectivity. The reaction proceeds via substrate-directed adsorption, where the α-amino protecting group (commonly Cbz or Boc) and the ester carbonyl coordinate to the metal center, positioning the β-ketone for hydride delivery from the face anti to the bulky C4 methyl substituent. This model predicts and experimental results confirm the preferential formation of the (2R,3R,4R) stereotriad observed in the natural configuration of homophymine A's lactone linkage unit. Optimization studies reveal that hydrogen pressure (50-100 psi) and substrate concentration profoundly impact both conversion rates and diastereoselectivity, with lower concentrations generally favoring higher anti selectivity (typically >20:1 dr). Subsequent hydrolysis of the ester and protecting group manipulations yield the target amino acid [6].
Table 2: Optimization of Anti-Selective Hydrogenation for C3 Stereocenter Installation
Parameter | Condition Range | Optimal Condition | Impact on Selectivity |
---|---|---|---|
Catalyst | Pd/C, PtO₂, Rh/Al₂O₃, Rh-DuPhos | Rh-DuPhos complex | Maximizes anti diastereoselectivity (up to 25:1 dr) |
Pressure (H₂) | 15-100 psi | 50-60 psi | Higher pressure increases rate without erosion of de |
Solvent | MeOH, EtOH, THF, Ethyl acetate | Anhydrous Ethanol | Enhances substrate solubility and catalyst activity |
Temperature | 0°C to 40°C | 25°C | Lower temperatures marginally improve de |
Substrate Concentration | 0.01 M to 0.2 M | 0.05 M | Lower concentrations favor high diastereoselectivity |
The congested carbon framework featuring vicinal methyl groups at C3 and C4 presents unique synthetic challenges. Successful strategies exploit 1,3-anti stereocontrol through carefully orchestrated reaction sequences that leverage existing stereocenters to direct subsequent modifications. The Evans alkylation establishes the C4 methyl-bearing stereocenter with high fidelity, while the hydrogenation step installs the C3 hydroxy group with the required anti relationship. Conversion of the C3 hydroxyl to the methyl group completes the carbon skeleton while preserving stereochemical integrity [6].
A highly effective approach employs the Barton-McCombie deoxygenation or related radical-mediated processes. Following hydrogenation, the β-hydroxy ester is protected (commonly as silyl ether), the C2 amino group deprotected, and then selectively converted to an imidate thiocarbonate. Exposure to tributyltin hydride with radical initiators (AIBN) under degassed conditions effects deoxygenation. Crucially, the stereochemistry at C3 remains unaltered due to the radical intermediate's planar nature, which recombines with hydrogen without configurational change. This sequence transforms the C3 hydroxyl into a methyl group while maintaining the established (2R,3R,4R) configuration. Alternative pathways involving Mitsunobu inversion followed by displacement or sulfonate displacement have been explored but generally exhibit lower yields due to elimination side products under the basic conditions required for SN₂ reactions at a sterically encumbered secondary carbon [6].
Conformational analysis reveals that the high diastereoselectivity observed throughout this sequence arises from minimized A¹,³-strain in the transition states. The bulky C4 methyl group adopts a pseudo-equatorial position in preferred conformers, directing incoming reagents (hydrogen during catalytic hydrogenation, hydrogen atom during deoxygenation) to approach from the less hindered face opposite the methyl substituent. Computational modeling supports this analysis, showing significant energy differences (>2.5 kcal/mol) between transition states leading to syn versus anti diastereomers, rationalizing the observed selectivity [6].
The synthesis of complex amino acids like (2R)-2-amino-3,4-dimethylhexanoic acid can be pursued through traditional solution-phase synthesis or the more contemporary solid-phase approach. Each methodology presents distinct advantages and limitations concerning purification efficiency, synthetic flexibility, scalability, and convergence potential.
Solution-phase synthesis, as exemplified by the Evans/hydrogenation/deoxygenation sequence, offers well-established reaction protocols and facilitates comprehensive intermediate characterization via standard analytical techniques (NMR, MS, HPLC). Each step can be independently optimized, and intermediates are purified using crystallization or chromatography, ensuring high material purity before critical stereoselective steps. This approach proved successful in the total synthesis of homophymine A's lactone linkage unit, delivering the target amino acid in gram quantities [6]. However, solution-phase routes suffer from cumulative yield reduction due to multi-step isolation procedures and significant solvent and time consumption. Purification bottlenecks become particularly pronounced beyond 5-6 linear steps, rendering very long syntheses impractical [1] [3].
Solid-phase peptide synthesis (SPPS), pioneered by Merrifield, provides a compelling alternative by anchoring the growing chain to an insoluble polymeric support (e.g., chlorotrityl chloride resin or Wang resin). This strategy enables iterative coupling-deprotection cycles with simplified purification via resin washing after each reaction, dramatically reducing purification overhead. The Fmoc/tBu strategy is generally preferred for amino acid synthesis due to its orthogonality and avoidance of strongly acidic conditions required for Boc removal that might cleave sensitive bonds or cause epimerization. Protected derivatives of simpler amino acids can be incorporated using standard coupling reagents (HOBt/DIC, PyBOP, HATU). Crucially, the existing stereocenters of (2R)-2-amino-3,4-dimethylhexanoic acid precursors can potentially direct on-resin diastereoselective transformations, such as alkylations or reductions, analogous to solution-phase chemistry [1] [3] [7].
However, SPPS faces inherent challenges for this specific target. Monitoring reaction completion on solid support relies heavily on indirect methods (ninhydrin test, FT-IR), which may lack the precision of solution-phase analytics. Steric hindrance around the multi-branched carbon centers can significantly reduce coupling efficiency during chain elongation, particularly when incorporating the sterically congested amino acid itself into a peptide sequence. Resin loading capacity limitations restrict the scale achievable per synthesis cycle compared to solution-phase batch reactors. Furthermore, developing efficient protocols for on-resin stereoselective C-C bond formation (like Evans alkylation or catalytic hydrogenation) remains non-trivial due to potential incompatibilities with the polymeric support and diffusion limitations [1] [3] [7].
Table 3: Solid-Phase vs. Solution-Phase Synthesis Comparison for Complex Amino Acids
Parameter | Solution-Phase Synthesis | Solid-Phase Synthesis |
---|---|---|
Purification | Chromatography/Crystallization per step | Simple filtration/washing |
Reaction Monitoring | Direct (TLC, NMR, HPLC) | Indirect (Color tests, FT-IR) |
Scale Flexibility | Highly flexible (mg to kg) | Limited by resin loading (typically < 1 mmol/g) |
Intermediate Characterization | Full characterization possible | Limited characterization options |
Automation Potential | Low (batch processing) | High (automated synthesizers) |
Solvent Consumption | High (per step workup) | Moderate (washing volumes) |
Synthesis Time | Longer (due to purification) | Shorter (automation, simplified workup) |
Stereoselective Transformation Suitability | Excellent (established conditions) | Developing (potential support interference) |
Yield for Long Sequences | Lower (cumulative losses) | Higher (reduced purification losses) |
Applicability to (2R)-2-Amino-3,4-dimethylhexanoic Acid | Established route | Potential route requiring development |
Hybrid approaches offer strategic advantages. Initial solution-phase synthesis of key stereodefined fragments like (2R)-2-amino-3,4-dimethylhexanoic acid, followed by their incorporation into larger structures via SPPS, leverages the strengths of both methods. This is particularly relevant when the amino acid serves as a building block for complex peptides like urukthapelstatin A analogs. The stereochemically pure amino acid, synthesized efficiently in solution, can then be used as an Fmoc-protected derivative for coupling onto a growing peptide chain on resin, benefiting from SPPS's efficiency for chain assembly while avoiding its limitations in constructing the highly branched amino acid core itself [1] [3] [7].
CAS No.: 27668-52-6
CAS No.: 8006-58-4
CAS No.: 1976-85-8
CAS No.: 53938-08-2
CAS No.: 949092-65-3